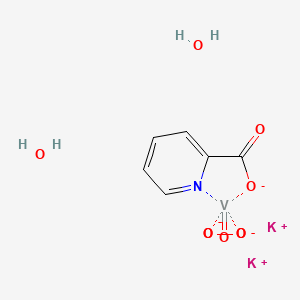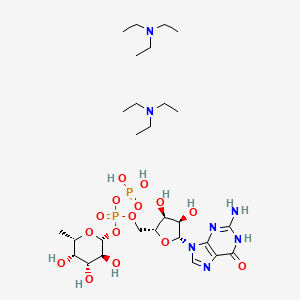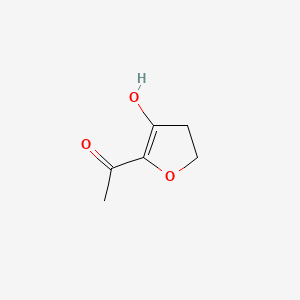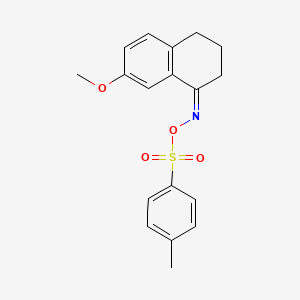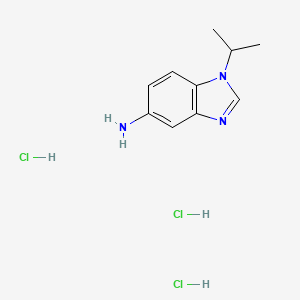![molecular formula C11H22N2O3 B13832237 (R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
(R)-2-[(Boc-(methyl)amino)methyl]-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate is an organic compound that features a morpholine ring substituted with a tert-butyl methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate typically involves the reaction of morpholine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Morpholine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl morpholin-2-ylcarbamate.
Step 2: The intermediate product is then reacted with methylamine to yield ®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The morpholine ring and carbamate group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
- tert-Butyl N-methyl-N-[(2R)-morpholin-2-yl]methylcarbamate
Uniqueness
®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate is unique due to its specific stereochemistry, which can influence its biological activity and binding affinity. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[[(2R)-morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
NWUVCNHMCLDAOF-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CNCCO1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


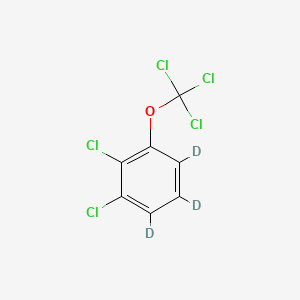
![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)
![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)
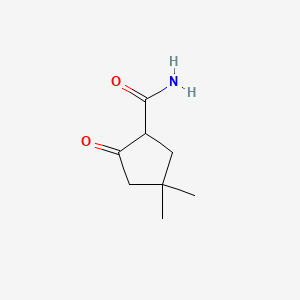
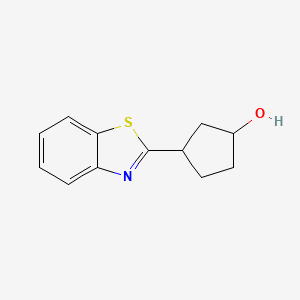
![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)
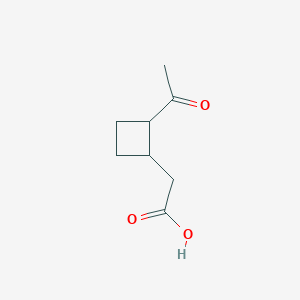
![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

